molecular formula C19H25N7O2S B6417284 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-51-1

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6417284
CAS No.: 850914-51-1
M. Wt: 415.5 g/mol
InChI Key: UATWHGFIWIEQPA-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 1,3-dimethyl substitution at the purine core, a 7-position 2-((4-methylpyrimidin-2-yl)thio)ethyl group, and an 8-position piperidin-1-yl substituent. The 1,3-dimethyl groups likely improve metabolic stability by blocking oxidative degradation pathways common in purine analogs .

Properties

IUPAC Name

1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2S/c1-13-7-8-20-17(21-13)29-12-11-26-14-15(23(2)19(28)24(3)16(14)27)22-18(26)25-9-5-4-6-10-25/h7-8H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATWHGFIWIEQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials may include purine derivatives, pyrimidine derivatives, and other organic reagents. Common reaction conditions include:

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

    Temperature: Reactions may be carried out at room temperature or elevated temperatures, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting cellular processes such as apoptosis, cell proliferation, or immune response.

Comparison with Similar Compounds

Structural Analogues with Variations at Key Positions

The following table summarizes critical differences and similarities:

Compound Name Substituents (Position) Key Structural Features Target/Activity Reference
Target Compound : 1,3-Dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione 1,3-dimethyl; 7: thioethyl-pyrimidine; 8: piperidinyl Thioether linkage, pyrimidine ring, piperidine Not explicitly stated (potential enzyme inhibition)
3-Methyl-8-(piperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6-dione (CAS 685860-41-7) 3-methyl; 7: thioethyl-pyrimidine; 8: piperidinyl Lacks 1-methyl group; otherwise identical Unreported (structural analog likely with altered pharmacokinetics)
NCT-501 : 1,3-Dimethyl-7-(3-methylbenzyl)-8-((1-(4-methylpyrimidin-2-yl)piperidin-4-yl)oxy)-1H-purine-2,6-dione 1,3-dimethyl; 7: 3-methylbenzyl; 8: piperidinyloxy-pyrimidine Ether linkage, benzyl substituent Aldehyde dehydrogenase (ALDH) inhibitor
Linagliptin : (R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione 7: butynyl; 8: aminopiperidinyl; 1: quinazolinylmethyl Quinazoline-methyl, alkyne side chain Dipeptidyl peptidase-4 (DPP-4) inhibitor (antidiabetic)
7-(Benzimidazol-thioethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dione (CAS 476482-79-8) 3-methyl; 7: benzimidazol-thioethyl; 8: 4-methylpiperidinyl Larger aromatic substituent (benzimidazole) Unreported (enhanced aromatic interactions)

Key Findings from Comparative Analysis

Impact of 1,3-Dimethyl Substitution :

  • The 1,3-dimethyl groups in the target compound and NCT-501 likely reduce hepatic oxidation at these positions, improving metabolic stability compared to analogs lacking these substituents (e.g., CAS 685860-41-7) .

Role of 7-Position Substituents :

  • Thioethyl-pyrimidine vs. Benzyl (NCT-501) : The thioether-pyrimidine group in the target compound may enhance target binding through sulfur-mediated interactions or π-stacking with aromatic residues, whereas NCT-501’s benzyl group prioritizes hydrophobic interactions .
  • Thioethyl-pyrimidine vs. Butynyl (Linagliptin) : Linagliptin’s butynyl group contributes to DPP-4 inhibition via steric effects, while the thioethyl-pyrimidine in the target compound suggests a divergent mechanism, possibly targeting kinases or proteases .

8-Position Piperidinyl vs. Piperidinyloxy (NCT-501) :

  • The piperidinyl group in the target compound and CAS 685860-41-7 offers conformational flexibility, whereas NCT-501’s piperidinyloxy linkage may restrict mobility, affecting binding pocket accessibility .

Comparative Pharmacokinetics :

  • The thioether linkage in the target compound may improve oral bioavailability compared to ether-linked analogs (e.g., NCT-501) due to slower oxidative metabolism .

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